molecular formula C23H25N3O4 B14955004 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B14955004
M. Wt: 407.5 g/mol
InChI Key: JVWMWUKNWXFEAQ-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a pyrazole moiety, both of which are substituted with methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone include:

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-nitrophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy groups and the pyrazole moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C23H25N3O4/c1-25-20(13-19(24-25)15-5-7-18(28-2)8-6-15)23(27)26-10-9-16-11-21(29-3)22(30-4)12-17(16)14-26/h5-8,11-13H,9-10,14H2,1-4H3

InChI Key

JVWMWUKNWXFEAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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